Cas no 2649060-65-9 (1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene)

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene structure
2649060-65-9 structure
商品名:1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene
CAS番号:2649060-65-9
MF:C10H10BrNO
メガワット:240.09650182724
CID:6369694
PubChem ID:165637032

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene 化学的及び物理的性質

名前と識別子

    • 1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene
    • EN300-2002431
    • 2649060-65-9
    • インチ: 1S/C10H10BrNO/c1-8-2-3-10(11)9(6-8)4-5-12-7-13/h2-3,6H,4-5H2,1H3
    • InChIKey: MDUDHPVEYVODJP-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C)C=C1CCN=C=O

計算された属性

  • せいみつぶんしりょう: 238.99458g/mol
  • どういたいしつりょう: 238.99458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 29.4Ų

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2002431-0.25g
1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene
2649060-65-9
0.25g
$893.0 2023-09-16
Enamine
EN300-2002431-0.5g
1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene
2649060-65-9
0.5g
$933.0 2023-09-16
Enamine
EN300-2002431-1.0g
1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene
2649060-65-9
1g
$971.0 2023-06-02
Enamine
EN300-2002431-0.1g
1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene
2649060-65-9
0.1g
$855.0 2023-09-16
Enamine
EN300-2002431-1g
1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene
2649060-65-9
1g
$971.0 2023-09-16
Enamine
EN300-2002431-2.5g
1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene
2649060-65-9
2.5g
$1903.0 2023-09-16
Enamine
EN300-2002431-0.05g
1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene
2649060-65-9
0.05g
$816.0 2023-09-16
Enamine
EN300-2002431-5g
1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene
2649060-65-9
5g
$2816.0 2023-09-16
Enamine
EN300-2002431-5.0g
1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene
2649060-65-9
5g
$2816.0 2023-06-02
Enamine
EN300-2002431-10.0g
1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene
2649060-65-9
10g
$4176.0 2023-06-02

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene 関連文献

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzeneに関する追加情報

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene: A Versatile Building Block in CAS No. 2649060-65-9 for Modern Pharmaceutical and Material Science Applications

1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene, with the CAS No. 2649060-65-9 identifier, represents a critical intermediate in the development of advanced pharmaceutical compounds and functional materials. This molecule combines multiple reactive functionalities, including a bromine atom, an isocyanate group, and a methyl substituent, which enable its application in diverse chemical transformations. Recent studies have highlighted the potential of this compound in the synthesis of bioactive molecules, polymer science, and catalytic systems, making it a focal point in contemporary research.

The CAS No. 2649060-65-9 compound is structurally characterized by its aromatic benzene ring with substituents at specific positions. The bromine atom at the 1-position provides a highly reactive electrophilic site, while the isocyanate group at the 2-position (linked through a 2-isocyanatoethyl chain) introduces unique reactivity for coupling reactions. The methyl group at the 4-position further stabilizes the molecule through steric and electronic effects. This combination of functional groups allows the compound to participate in a wide range of chemical reactions, including nucleophilic substitution, amidation, and cross-coupling processes.

Recent advancements in synthetic chemistry have demonstrated the utility of 1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene in the design of drug molecules targeting specific biological pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the use of this compound as a precursor for synthesizing small-molecule inhibitors of protein kinases, which are implicated in cancer therapy. The isocyanate functionality was selectively reacted with amino acid derivatives to form peptide-like structures, showcasing its potential in peptidomimetic drug design.

Additionally, the CAS No. 2649060-65-9 compound has been explored for its role in polymer science. Researchers at the University of Tokyo (2023) utilized this molecule as a monomer for synthesizing thermoresponsive polymers with tunable gelation properties. The bromine atom was incorporated into the polymer backbone to enable site-specific functionalization, while the isocyanate group facilitated cross-linking with hydrophilic segments. This approach led to the development of smart hydrogels with applications in controlled drug delivery and tissue engineering.

From a mechanistic perspective, the reactivity of 1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene is influenced by the electronic effects of its substituents. The methyl group at the 4-position acts as an electron-donating group, which stabilizes the aromatic ring and enhances the nucleophilicity of the bromine atom. In contrast, the isocyanate group at the 2-position is electrophilic due to the electron-deficient nature of the carbonyl carbon, making it a viable target for nucleophilic attack. These properties make the compound a valuable tool in asymmetric synthesis and functional group interconversion.

Recent computational studies have further elucidated the reactivity of 1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene. A 2024 paper in Organic & Biomolecular Chemistry employed density functional theory (DFT) calculations to predict the reaction pathways of this molecule. The results indicated that the isocyanate group is more susceptible to nucleophilic attack than the bromine atom, suggesting a preference for substitution reactions at the isocyanate site under certain conditions. These findings have guided the optimization of synthetic protocols for this compound in industrial settings.

The synthesis of 1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene typically involves multi-step organic reactions. A common approach begins with the bromination of 4-methylbenzene to introduce the bromine atom at the 1-position. Subsequent modification of the 2-position involves the introduction of the isocyanate group via a coupling reaction between the aromatic ring and a 2-isocyanatoethyl chain. This process often requires the use of transition metal catalysts and controlled reaction conditions to ensure high yields and selectivity.

Environmental and safety considerations are also critical in the handling of CAS No. 2649060-65-9. While the compound is not classified as highly toxic, its reactivity necessitates careful storage and disposal. Recent guidelines from the International Union of Pure and Applied Chemistry (IUPAC) emphasize the importance of using protective equipment and conducting reaction monitoring to mitigate potential hazards. These measures are particularly relevant in large-scale industrial applications where the compound is used as an intermediate.

Looking ahead, the 1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene compound is poised to play a significant role in emerging technologies. Its unique chemical properties make it a candidate for applications in nanotechnology, where functionalized aromatic compounds are used to construct nanomaterials with tailored properties. Additionally, its potential in the development of sustainable chemical processes aligns with global efforts to reduce reliance on fossil-based feedstocks.

In conclusion, 1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene (with CAS No. 2649060-65-9) represents a versatile and important molecule in modern chemistry. Its ability to participate in diverse reactions and its role as a precursor for bioactive compounds and advanced materials underscore its significance in both academic research and industrial applications. As synthetic methodologies continue to evolve, the potential uses of this compound are likely to expand, further solidifying its importance in the chemical sciences.

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